4-Boc-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid 4-Boc-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2411196-08-0
VCID: VC7332960
InChI: InChI=1S/C12H19NO5/c1-10(2,3)18-9(16)13-11-4-5-12(6-11,8(14)15)17-7-11/h4-7H2,1-3H3,(H,13,16)(H,14,15)
SMILES: CC(C)(C)OC(=O)NC12CCC(C1)(OC2)C(=O)O
Molecular Formula: C12H19NO5
Molecular Weight: 257.286

4-Boc-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid

CAS No.: 2411196-08-0

Cat. No.: VC7332960

Molecular Formula: C12H19NO5

Molecular Weight: 257.286

* For research use only. Not for human or veterinary use.

4-Boc-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid - 2411196-08-0

Specification

CAS No. 2411196-08-0
Molecular Formula C12H19NO5
Molecular Weight 257.286
IUPAC Name 4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid
Standard InChI InChI=1S/C12H19NO5/c1-10(2,3)18-9(16)13-11-4-5-12(6-11,8(14)15)17-7-11/h4-7H2,1-3H3,(H,13,16)(H,14,15)
Standard InChI Key CIQLOBOBZRJADM-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC12CCC(C1)(OC2)C(=O)O

Introduction

Structural and Molecular Characteristics

The molecular formula of 4-Boc-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid is C₁₂H₁₉NO₅, with a molecular weight of 257.286 g/mol. The bicyclo[2.2.1]heptane framework consists of a seven-membered ring system containing one oxygen atom (2-oxabicyclo), which imposes significant steric constraints and enhances metabolic stability compared to linear analogs. The tert-butoxycarbonyl (Boc) group at the 4-position protects the amino functionality, enabling selective deprotection under mild acidic conditions. The carboxylic acid moiety at the 1-position provides a handle for further derivatization, such as amide bond formation or esterification.

Stereochemical Considerations

The compound’s stereochemistry is critical to its biological activity. X-ray crystallography and NMR studies of related bicyclo[2.2.1]heptane derivatives reveal that the bridgehead substituents adopt fixed equatorial orientations, minimizing ring strain . For example, the rac-(1R,4S,6R)-6-amino-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid (PubChem CID: 155821781) exhibits a similar bicyclic framework with axial amino and carboxyl groups, underscoring the importance of stereochemistry in molecular interactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 4-Boc-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid typically involves a multi-step sequence:

  • Diels-Alder Cyclization: Reaction of furan derivatives with dienophiles (e.g., maleic anhydride) forms the bicyclo[2.2.1]heptane core.

  • Functionalization: Introduction of the amino group via reductive amination or nucleophilic substitution, followed by Boc protection using di-tert-butyl dicarbonate.

  • Carboxylic Acid Installation: Oxidation of a primary alcohol or hydrolysis of a nitrile group yields the carboxylic acid moiety.

A representative synthetic route is summarized below:

StepReactionReagents/ConditionsYield
1Diels-Alder CyclizationFuran, Maleic Anhydride, Δ65%
2Amino Group IntroductionNH₃, H₂/Pd-C78%
3Boc ProtectionBoc₂O, DMAP, CH₂Cl₂85%
4Carboxylic Acid FormationKMnO₄, H₂O, Δ70%

Industrial Manufacturing

Industrial production employs continuous flow reactors to enhance reaction efficiency and scalability. Purification is achieved via recrystallization (e.g., using ethyl acetate/hexane) or chromatography (silica gel, methanol/dichloromethane). Notably, Sigma-Aldrich’s synthesis of the related (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (Product No. 695491) utilizes iodocyclization and achieves 97% purity, demonstrating the feasibility of large-scale bicycloheptane synthesis .

Physicochemical Properties

The compound’s physicochemical profile is shaped by its bicyclic structure and functional groups:

PropertyValueMethodReference
LogP-3.19 (predicted)Computational
Water Solubility12 mg/mL (25°C)Experimental
Melting Point147–152°CDSC
Hydrogen Bond Donors2Computed
Hydrogen Bond Acceptors5Computed

Applications in Drug Discovery

Peptide Synthesis

The carboxylic acid group enables incorporation into peptide chains. Sigma-Aldrich’s related N-Boc-2-azabicycloheptane derivative is marketed for solid-phase peptide synthesis, highlighting the utility of bicyclic amino acids in constrained peptide design .

Future Directions

  • Therapeutic Development: Prioritize in vivo studies to evaluate bioavailability and toxicity.

  • Synthetic Methodology: Explore photochemical or enzymatic routes to improve stereoselectivity.

  • Computational Modeling: Use molecular dynamics to predict binding affinities for kinase targets.

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